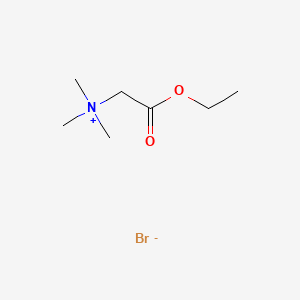
3,5-Bis(hydroxy(oxido)amino)-N-(4-(hydroxy(oxido)amino)phenyl)-2-(4-methyl-1-piperazinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(hydroxy(oxido)amino)-N-(4-(hydroxy(oxido)amino)phenyl)-2-(4-methyl-1-piperazinyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its multiple hydroxy(oxido)amino groups and a piperazinyl benzamide structure, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3,5-Bis(hydroxy(oxido)amino)-N-(4-(hydroxy(oxido)amino)phenyl)-2-(4-methyl-1-piperazinyl)benzamide involves several steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic routes typically involve:
Formation of Intermediate Compounds: The initial steps involve the preparation of intermediate compounds through reactions such as nitration, reduction, and acylation.
Coupling Reactions: The intermediates are then coupled using reagents like coupling agents and catalysts to form the final compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3,5-Bis(hydroxy(oxido)amino)-N-(4-(hydroxy(oxido)amino)phenyl)-2-(4-methyl-1-piperazinyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino groups can undergo oxidation reactions, leading to the formation of oxides or other oxidized products.
Reduction: Reduction reactions can convert the hydroxy(oxido)amino groups to amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(hydroxy(oxido)amino)-N-(4-(hydroxy(oxido)amino)phenyl)-2-(4-methyl-1-piperazinyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Wirkmechanismus
The mechanism of action of 3,5-Bis(hydroxy(oxido)amino)-N-(4-(hydroxy(oxido)amino)phenyl)-2-(4-methyl-1-piperazinyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy(oxido)amino groups can form hydrogen bonds and interact with enzymes or receptors, leading to changes in their activity. The piperazinyl benzamide structure may also contribute to its binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 3,5-Bis(hydroxy(oxido)amino)-N-(4-(hydroxy(oxido)amino)phenyl)-2-(4-methyl-1-piperazinyl)benzamide is unique due to its multiple hydroxy(oxido)amino groups and piperazinyl benzamide structure. Similar compounds include:
3,5-Diamino-N-(4-aminophenyl)-2-(4-methyl-1-piperazinyl)benzamide: Lacks the hydroxy(oxido)amino groups.
3,5-Bis(hydroxy(oxido)amino)-N-(4-(hydroxy(oxido)amino)phenyl)benzamide: Lacks the piperazinyl group.
N-(4-(hydroxy(oxido)amino)phenyl)-2-(4-methyl-1-piperazinyl)benzamide: Lacks the 3,5-bis(hydroxy(oxido)amino) groups.
Eigenschaften
CAS-Nummer |
83907-91-9 |
|---|---|
Molekularformel |
C18H18N6O7 |
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
2-(4-methylpiperazin-1-yl)-3,5-dinitro-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C18H18N6O7/c1-20-6-8-21(9-7-20)17-15(10-14(23(28)29)11-16(17)24(30)31)18(25)19-12-2-4-13(5-3-12)22(26)27/h2-5,10-11H,6-9H2,1H3,(H,19,25) |
InChI-Schlüssel |
PZJMORMFMAADRP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[[3-[(1-oxopropyl)amino]phenyl]amino]-](/img/structure/B12806450.png)




![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806480.png)



